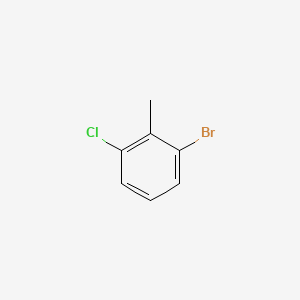
2-Bromo-6-chlorotoluene
Descripción general
Descripción
2-Bromo-6-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the hydrogen atoms at the second and sixth positions of the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that brominated and chlorinated aromatic compounds like 2-bromo-6-chlorotoluene often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
It is known that brominated and chlorinated aromatic compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom (bromine or chlorine in this case) with the nucleophile .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Halogenated aromatic compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute widely in the body, especially in fatty tissues, and can be metabolized by the liver. The metabolites and unchanged compound can be excreted in urine and feces .
Result of Action
Halogenated aromatic compounds can potentially cause various effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability . Furthermore, individual factors such as age, sex, health status, and genetic factors can influence its absorption, distribution, metabolism, and excretion, thereby affecting its action and efficacy .
Análisis Bioquímico
Biochemical Properties
2-Bromo-6-chlorotoluene plays a role in biochemical reactions primarily as a substrate or intermediate in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms, which are electron-withdrawing groups. These reactions can lead to the formation of various derivatives that may interact with enzymes, proteins, and other biomolecules. For instance, it can undergo reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of phenols or anilines, respectively .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. As a halogenated aromatic compound, it may influence cell function by interacting with cellular membranes and proteins. These interactions could potentially affect cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated compounds are known to disrupt membrane integrity and function, which can lead to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make the compound susceptible to attack by nucleophiles. This can result in the formation of negatively charged intermediates, which then lose a halide ion to form the final product. These reactions can lead to the modification of biomolecules, potentially altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important considerations. The compound is generally stable under standard storage conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term studies on its effects on cellular function are limited, but it is likely that prolonged exposure could lead to cumulative changes in cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include its transformation through nucleophilic substitution reactions. Enzymes such as cytochrome P450 may play a role in its metabolism, leading to the formation of hydroxylated or aminated derivatives. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a hydrophobic compound, it may readily diffuse through cellular membranes and accumulate in lipid-rich areas. Transporters and binding proteins may also facilitate its movement within the cell, affecting its localization and concentration in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its hydrophobic nature and interactions with cellular membranes. It may localize to membrane-bound organelles such as the endoplasmic reticulum or mitochondria, where it could affect their function. Post-translational modifications or targeting signals may also play a role in directing the compound to specific subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-6-chlorotoluene can be synthesized through the halogenation of toluene. The specific steps include reacting 2-bromo-6-chlorobenzene with hydrochloric acid or hydrobromic acid under appropriate temperature and pressure conditions to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and controlled reaction environments to ensure high yield and purity. The use of hydrogen halide reagents in toluene is a common method employed in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophilic reagents and electron-attracting substituents are used to activate the aryl halide for substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include different reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-chlorotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of biochemical pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorotoluene
- 2-Chlorotoluene
- 4-Chlorotoluene
Uniqueness
2-Bromo-6-chlorotoluene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct pathways for substitution and other chemical reactions .
Propiedades
IUPAC Name |
1-bromo-3-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARBQGIQKLIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211399 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62356-27-8 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




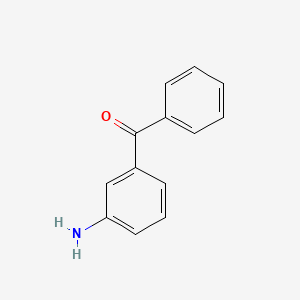
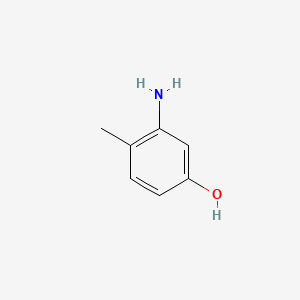


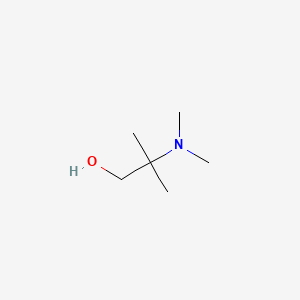
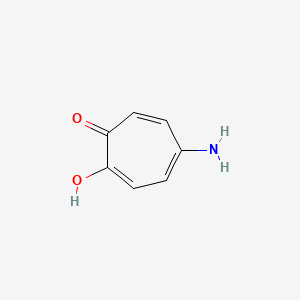
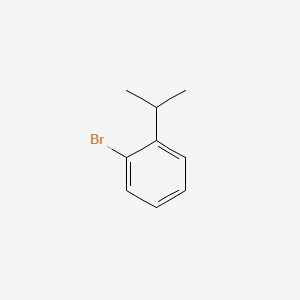
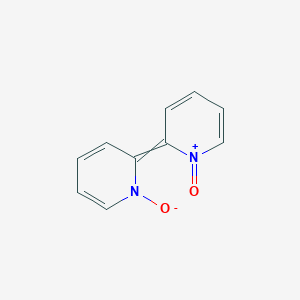
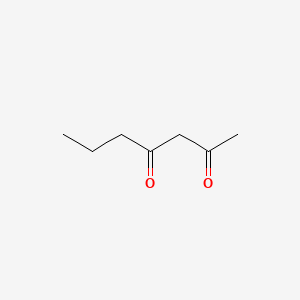
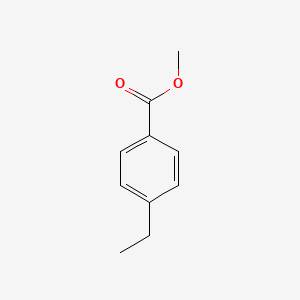
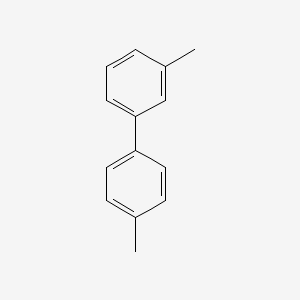
![2-[(pyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1265721.png)
